

L-Quebrachitol: A Comprehensive Technical Guide on its Chemical Structure and Stereochemistry

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Compound of Interest

Compound Name: *L-Quebrachitol*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Quebrachitol, a naturally occurring cyclitol, has garnered significant attention in the scientific community due to its unique chemical structure and potential therapeutic applications. This technical guide provides an in-depth analysis of the chemical and stereochemical properties of **L-Quebrachitol**. It includes a summary of its physicochemical properties, detailed experimental protocols for its isolation and characterization, and a discussion of its role in relevant biological pathways. This document is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, drug discovery, and development.

Chemical Structure and Stereochemistry

L-Quebrachitol is a monomethyl ether of L-chiro-inositol.[1] Its systematic IUPAC name is (1R,2S,4S,5R)-6-methoxycyclohexane-1,2,3,4,5-pentol.[2][3] The molecule possesses a cyclohexane ring with five hydroxyl groups and one methoxy group. The specific arrangement of these functional groups in space, its stereochemistry, is crucial to its biological activity and its utility as a chiral building block in organic synthesis.[4][5]

The absolute configuration of **L-Quebrachitol** is defined by the specific spatial orientation of its chiral centers. The "L" designation in its name refers to the configuration of the chiral carbon

furthest from the highest priority functional group, following the conventions of carbohydrate chemistry.[2]

Caption: Chemical structure of **L-Quebrachitol**.

Physicochemical Properties

A summary of the key physicochemical properties of **L-Quebrachitol** is presented in the table below. This data is essential for its handling, formulation, and application in various experimental settings.

Property	Value	Reference
Molecular Formula	C ₇ H ₁₄ O ₆	[2]
Molecular Weight	194.18 g/mol	[2]
CAS Number	642-38-6	[2]
Appearance	White to off-white crystalline powder	[6]
Melting Point	190-198 °C	[7]
Solubility	Soluble in water (674 g/L at 25 °C), DMSO, and ethanol.[6][8]	[6][8]
Optical Rotation [α] _D	-80.2° (c=1, H ₂ O)	[9]

Experimental Protocols

Isolation and Purification of **L-Quebrachitol** from *Hevea brasiliensis* Latex

L-Quebrachitol is abundantly found in the serum of rubber latex from the *Hevea brasiliensis* tree.[6][10] The following protocol outlines a common method for its isolation and purification.

Materials:

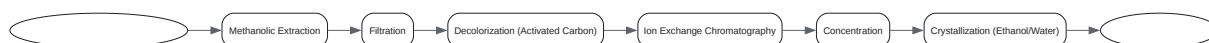
- Fresh *Hevea brasiliensis* latex serum

- Methanol
- Ethanol
- Activated carbon
- Ion-exchange resin (e.g., Amberlite IR-120)
- Filtration apparatus (Buchner funnel, filter paper)
- Rotary evaporator
- Crystallization dish

Protocol:

- Extraction:
 1. Concentrate the fresh latex serum by evaporation under reduced pressure to about one-third of its original volume.[\[4\]](#)
 2. Add methanol to the concentrated serum (e.g., 5 volumes of methanol to 1 volume of concentrate) and stir for several hours at room temperature to precipitate proteins and other macromolecules.[\[4\]](#)
 3. Filter the mixture to remove the precipitate. The filtrate contains **L-Quebrachitol**.
- Decolorization and Ion Exchange:
 1. Treat the filtrate with activated carbon (e.g., 1-2% w/v) and stir for 1-2 hours to remove colored impurities.
 2. Filter the solution to remove the activated carbon.
 3. Pass the decolorized filtrate through a column packed with a cation-exchange resin to remove metal ions and other cationic impurities.[\[11\]](#)
- Crystallization:

1. Concentrate the eluate from the ion-exchange column using a rotary evaporator until a syrupy consistency is achieved.
 2. Add ethanol to the syrup and heat gently to dissolve the solids.
 3. Allow the solution to cool slowly to room temperature, followed by further cooling at 4°C to induce crystallization.^[4]
 4. Collect the crystals by filtration, wash with cold ethanol, and dry under vacuum.
- Recrystallization (for higher purity):
 1. Dissolve the crude crystals in a minimal amount of hot water.
 2. Add ethanol until the solution becomes slightly turbid.
 3. Cool the solution as described in step 3.3 to obtain pure crystals of **L-Quebrachitol**.



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Caption: Workflow for the isolation of **L-Quebrachitol**.

Spectroscopic Characterization

Sample Preparation:

- Dissolve approximately 10-20 mg of purified **L-Quebrachitol** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

Instrumentation and Parameters (Typical):

- Instrument: 400 MHz or higher NMR spectrometer.
- ¹H NMR:
 - Pulse sequence: Standard single-pulse experiment.

- Number of scans: 16-32.
- Relaxation delay: 1-2 seconds.
- ^{13}C NMR:
 - Pulse sequence: Proton-decoupled experiment.
 - Number of scans: 1024 or more, depending on concentration.
 - Relaxation delay: 2-5 seconds.

Expected Chemical Shifts (in D_2O):

- ^1H NMR (δ , ppm): 3.3-4.2 (complex multiplet, ring protons), ~3.5 (s, 3H, $-\text{OCH}_3$).[\[12\]](#)
- ^{13}C NMR (δ , ppm): ~60-85 (ring carbons), ~60 ($-\text{OCH}_3$).[\[12\]](#)

Sample Preparation:

- Prepare a KBr pellet by grinding a small amount of **L-Quebrachitol** with dry potassium bromide and pressing it into a thin disk.[\[1\]](#) Alternatively, a Nujol mull can be prepared.[\[13\]](#)

Instrumentation and Parameters (Typical):

- Instrument: Fourier Transform Infrared (FTIR) spectrometer.
- Scan range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .

Expected Absorptions (cm^{-1}):

- ~3400 (broad): O-H stretching vibrations of the hydroxyl groups.[\[14\]](#)
- ~2900: C-H stretching vibrations of the cyclohexane ring and methoxy group.[\[14\]](#)
- ~1100: C-O stretching vibrations.[\[14\]](#)

Sample Preparation:

- Dissolve a small amount of **L-Quebrachitol** in a suitable solvent (e.g., methanol, water) for electrospray ionization (ESI).

Instrumentation and Parameters (Typical):

- Instrument: Mass spectrometer equipped with an ESI source.
- Ionization mode: Positive or negative ion mode.
- Mass analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

Expected Ions:

- Positive ion mode: $[M+H]^+$ (m/z 195.08), $[M+Na]^+$ (m/z 217.07).[\[15\]](#)
- Negative ion mode: $[M-H]^-$ (m/z 193.07).[\[15\]](#)

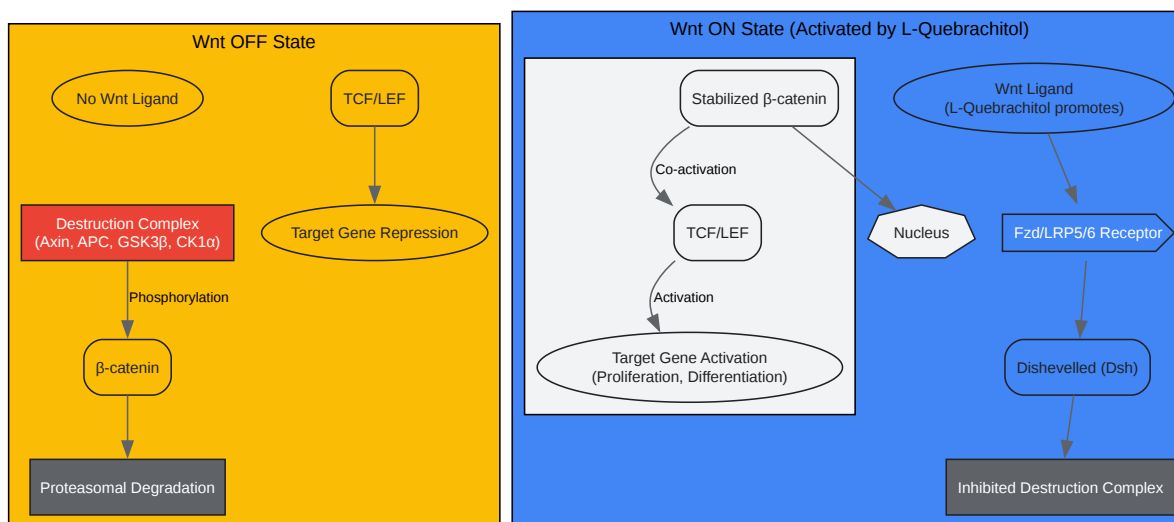
Role in Signaling Pathways: Wnt/ β -catenin Pathway

Recent studies have highlighted the role of **L-Quebrachitol** in modulating cellular signaling pathways, particularly the Wnt/ β -catenin pathway, which is crucial for osteoblastogenesis (bone formation).[\[5\]](#)[\[16\]](#)[\[17\]](#)

The canonical Wnt signaling pathway is initiated by the binding of a Wnt ligand to its receptor complex, consisting of a Frizzled (Fzd) protein and a low-density lipoprotein receptor-related protein 5 or 6 (LRP5/6).[\[18\]](#)[\[19\]](#) In the "off" state (absence of Wnt), a "destruction complex" composed of Axin, adenomatous polyposis coli (APC), glycogen synthase kinase 3 β (GSK3 β), and casein kinase 1 α (CK1 α) phosphorylates β -catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[\[20\]](#) This keeps cytoplasmic β -catenin levels low.

Upon Wnt binding ("on" state), the destruction complex is inhibited, leading to the stabilization and accumulation of β -catenin in the cytoplasm.[\[4\]](#) This stabilized β -catenin then translocates to the nucleus, where it acts as a transcriptional co-activator by binding to T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors, thereby activating the expression of target genes involved in cell proliferation and differentiation.[\[18\]](#)[\[19\]](#)

L-Quebrachitol has been shown to promote osteoblastogenesis by upregulating the expression of key components of the Wnt/ β -catenin signaling pathway, including LRP5, β -catenin, and Wnt5a.[5] This suggests that **L-Quebrachitol** may act as an activator of this pathway, contributing to its potential therapeutic effects in bone health.



Wnt/ β -catenin Signaling Pathway

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Caption: Role of **L-Quebrachitol** in the Wnt/ β -catenin signaling pathway.

Conclusion

L-Quebrachitol is a fascinating natural product with a well-defined chemical structure and stereochemistry. Its physicochemical properties make it amenable to various laboratory manipulations, and established protocols allow for its efficient isolation and purification. The detailed spectroscopic data provides a clear fingerprint for its identification and characterization. Furthermore, its emerging role in modulating key signaling pathways, such as the Wnt/ β -catenin pathway, underscores its potential as a lead compound in drug discovery, particularly in the context of bone-related disorders. This technical guide provides a solid foundation for further research and development involving this promising molecule.

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